molecular formula C111H196N32O30S B8069361 Polymyxin B (Sulfate)

Polymyxin B (Sulfate)

Cat. No.: B8069361
M. Wt: 2491.0 g/mol
InChI Key: SBKRTALNRRAOJP-UHIWYKMLSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Polymyxin B sulfate is a polypeptide antibiotic derived from Bacillus polymyxa. It is composed of a cyclic heptapeptide linked to a fatty acid tail, with structural variations primarily in the fatty acid moiety (e.g., Polymyxin B1, B2, and B3 fractions) . As a last-resort antibiotic, it is clinically critical for treating infections caused by carbapenem-resistant Gram-negative bacteria (CR-GNB), such as Pseudomonas aeruginosa, Acinetobacter baumannii, and Klebsiella pneumoniae . Its mechanism involves disrupting bacterial membrane integrity via electrostatic interactions with lipopolysaccharides .

Polymyxin B sulfate is administered intravenously, topically, or via inhalation, with a typical intravenous dose of 1.5–2.5 mg/kg/day (15,000–25,000 IU/kg/day) .

Properties

IUPAC Name

N-[(2S)-4-amino-1-[[(2S,3R)-1-[[(2S)-4-amino-1-oxo-1-[[(3S,6S,9S,12S,15R,18S,21S)-6,9,18-tris(2-aminoethyl)-15-benzyl-3-[(1R)-1-hydroxyethyl]-12-(2-methylpropyl)-2,5,8,11,14,17,20-heptaoxo-1,4,7,10,13,16,19-heptazacyclotricos-21-yl]amino]butan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-1-oxobutan-2-yl]-6-methylheptanamide;(6S)-N-[(2S)-4-amino-1-[[(2S,3R)-1-[[(2S)-4-amino-1-oxo-1-[[(3S,6S,9S,12S,15R,18S,21S)-6,9,18-tris(2-aminoethyl)-15-benzyl-3-[(1R)-1-hydroxyethyl]-12-(2-methylpropyl)-2,5,8,11,14,17,20-heptaoxo-1,4,7,10,13,16,19-heptazacyclotricos-21-yl]amino]butan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-1-oxobutan-2-yl]-6-methyloctanamide;sulfuric acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C56H98N16O13.C55H96N16O13.H2O4S/c1-7-32(4)13-11-12-16-44(75)63-36(17-23-57)51(80)72-46(34(6)74)56(85)68-39(20-26-60)48(77)67-41-22-28-62-55(84)45(33(5)73)71-52(81)40(21-27-61)65-47(76)37(18-24-58)66-53(82)42(29-31(2)3)69-54(83)43(30-35-14-9-8-10-15-35)70-49(78)38(19-25-59)64-50(41)79;1-30(2)12-10-11-15-43(74)62-35(16-22-56)50(79)71-45(33(6)73)55(84)67-38(19-25-59)47(76)66-40-21-27-61-54(83)44(32(5)72)70-51(80)39(20-26-60)64-46(75)36(17-23-57)65-52(81)41(28-31(3)4)68-53(82)42(29-34-13-8-7-9-14-34)69-48(77)37(18-24-58)63-49(40)78;1-5(2,3)4/h8-10,14-15,31-34,36-43,45-46,73-74H,7,11-13,16-30,57-61H2,1-6H3,(H,62,84)(H,63,75)(H,64,79)(H,65,76)(H,66,82)(H,67,77)(H,68,85)(H,69,83)(H,70,78)(H,71,81)(H,72,80);7-9,13-14,30-33,35-42,44-45,72-73H,10-12,15-29,56-60H2,1-6H3,(H,61,83)(H,62,74)(H,63,78)(H,64,75)(H,65,81)(H,66,76)(H,67,84)(H,68,82)(H,69,77)(H,70,80)(H,71,79);(H2,1,2,3,4)/t32-,33+,34+,36-,37-,38-,39-,40-,41-,42-,43+,45-,46-;32-,33-,35+,36+,37+,38+,39+,40+,41+,42-,44+,45+;/m01./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SBKRTALNRRAOJP-UHIWYKMLSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)CCCCC(=O)NC(CCN)C(=O)NC(C(C)O)C(=O)NC(CCN)C(=O)NC1CCNC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC1=O)CCN)CC2=CC=CC=C2)CC(C)C)CCN)CCN)C(C)O.CC(C)CCCCC(=O)NC(CCN)C(=O)NC(C(C)O)C(=O)NC(CCN)C(=O)NC1CCNC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC1=O)CCN)CC2=CC=CC=C2)CC(C)C)CCN)CCN)C(C)O.OS(=O)(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H](C)CCCCC(=O)N[C@@H](CCN)C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](CCN)C(=O)N[C@H]1CCNC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@H](NC(=O)[C@@H](NC1=O)CCN)CC2=CC=CC=C2)CC(C)C)CCN)CCN)[C@@H](C)O.C[C@H]([C@H]1C(=O)NCC[C@@H](C(=O)N[C@H](C(=O)N[C@@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N1)CCN)CCN)CC(C)C)CC2=CC=CC=C2)CCN)NC(=O)[C@H](CCN)NC(=O)[C@H]([C@@H](C)O)NC(=O)[C@H](CCN)NC(=O)CCCCC(C)C)O.OS(=O)(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C111H196N32O30S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

2491.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Core Components of Fermentation Media

The production of polymyxin B sulfate begins with a meticulously formulated fermentation medium designed to maximize Bacillus polymyxa metabolism. The patented medium comprises:

  • Ammonium sulfate (2%) : Serves as a primary nitrogen source, critical for amino acid synthesis.

  • Dipotassium hydrogen phosphate (0.2%) : Buffers pH and supplies phosphorus for ATP generation.

  • Magnesium sulfate (0.05%) and sodium chloride (0.05%) : Stabilize enzyme activity and osmotic balance.

  • Bakers yeast autolysate (0.5%) : Replaces traditional yeast extract, enhancing peptide precursor availability and increasing yield by 2-fold.

  • Glucose (1–2%) and oatmeal (2–3%) : Dual carbon sources; glucose ensures rapid microbial growth, while oatmeal’s complex carbohydrates sustain prolonged polymyxin synthesis.

Table 1: Fermentation Medium Composition

ComponentConcentration (%)Function
Ammonium sulfate2.0Nitrogen source
Dipotassium hydrogen phosphate0.2pH buffering, phosphorus supply
Magnesium sulfate0.05Enzyme cofactor
Sodium chloride0.05Osmotic regulation
Bakers yeast autolysate0.5Peptide precursors
Glucose1–2Rapid carbon metabolism
Oatmeal2–3Sustained carbon release

Fermentation Parameters

Optimal polymyxin B production occurs under tightly controlled conditions:

  • Temperature : 30°C, balancing microbial growth and secondary metabolite production.

  • Agitation and aeration : 250 rpm agitation with 1.2 vvm aeration ensures dissolved oxygen >30% saturation, preventing anaerobic byproducts.

  • pH control : Maintained at 6.5 ± 0.2 using 25% liquid ammonia or 5N HCl. Uncontrolled pH reduces yields to near-zero levels.

  • Duration : 72-hour fermentation cycle, with polymyxin titers monitored via agar diffusion bioassays against Escherichia coli.

Downstream Purification Protocols

Primary Recovery and Clarification

Post-fermentation broth undergoes centrifugation (10,000 × g, 20 minutes) to remove bacterial biomass. The clarified supernatant is treated with 2% (w/v) activated charcoal under gentle mixing (50 rpm, 30 minutes) to adsorb polymyxin B sulfate.

Elution and Concentration

Polymyxin B is desorbed from activated charcoal using a 30:70 (v/v) ethanol:acidified water (pH 2.0) mixture at 50°C for 2 hours. The eluate is concentrated via rotary evaporation (40°C, 200 mbar) to 20% of its original volume.

Dialysis and Lyophilization

Concentrated eluate is dialyzed (1.2 kDa MWCO membrane) against distilled water for 12 hours to remove low-molecular-weight impurities. Lyophilization yields a white powder with 90–93.3% purity, as validated by bioassay and HPLC.

Table 2: Purification Efficiency Across Scales

StepSmall Scale (100 mL)Large Scale (1000 mL)
Fermentation titer (g/L)3.02.15
Activated charcoal adsorption98% recovery95% recovery
Final purity93.3%93.3%
Overall yield33%21%

Alternative Purification: Acetone Precipitation

For industrial scalability, acetone precipitation (10 volumes acetone per concentrate volume) replaces dialysis, achieving comparable purity (93.3%) but lower yields (21%) due to polymer loss.

Critical Analysis of Methodological Advancements

Carbon Source Synergy

Glucose and oatmeal’s combined use addresses the carbon catabolite repression paradox: glucose fuels rapid growth, while oatmeal’s polysaccharides induce secondary metabolite pathways. This synergy increases titers by 40% compared to single-carbon-source media.

pH Control Mechanisms

Maintaining pH 6.5 with liquid ammonia prevents acidification from glucose metabolism, which inhibits polymyxin synthetases. Automated pH adjustment systems are now industry-standard for reproducibility.

Strain Selection

Bacillus polymyxa ATCC 10401 remains the preferred strain due to its genetic stability and high polymyxin B:sulfate ratio (4:1). Recent efforts to engineer strains for reduced endotoxin production show promise but require further validation .

Chemical Reactions Analysis

Types of Reactions

Colistin undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions of colistin include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various acids and bases for substitution reactions. The reactions typically occur under controlled temperature and pH conditions to ensure the stability of the compound .

Major Products Formed

The major products formed from the reactions of colistin include its oxidized and reduced forms, as well as substituted derivatives with modified functional groups .

Scientific Research Applications

Clinical Applications

1.1 Treatment of Infections

Polymyxin B is indicated for the treatment of various serious infections, particularly those caused by Pseudomonas aeruginosa. Its applications include:

  • Urinary Tract Infections : Effective against susceptible strains of gram-negative bacteria.
  • Meningitis : Used in cases where less toxic alternatives are ineffective.
  • Bloodstream Infections : Particularly in patients with multi-drug resistant organisms.
  • Ocular Infections : Administered topically for eye infections caused by susceptible bacteria .

Efficacy Against Multidrug-Resistant Bacteria

Polymyxin B has gained renewed interest due to the rise of multidrug-resistant (MDR) gram-negative bacteria. Various studies have evaluated its effectiveness:

  • A study involving 181 patients with carbapenem-resistant organisms (CRO) found an overall effective rate of 49.72% , with a bacterial clearance rate of 42% . The timing of administration was crucial; early treatment (within 24 hours of isolation) significantly improved outcomes .
  • Another study highlighted that combining Polymyxin B with other antibiotics, such as tigecycline and fosfomycin, resulted in higher clearance rates compared to monotherapy .

Case Studies

3.1 Neuromuscular Weakness Induced by Polymyxin B

A notable case involved a 62-year-old male who developed neuromuscular blockade after receiving Polymyxin B for Escherichia coli bacteremia. Upon cessation of the drug, the patient showed significant neurological recovery within 48 hours, indicating the potential for adverse effects even in therapeutic doses .

3.2 Acute Kidney Injury

In a cohort study assessing the nephrotoxic effects of Polymyxin B, acute kidney injury occurred in 45.2% of patients treated. Factors such as lower creatinine clearance and concurrent use of loop diuretics were predictive of nephrotoxicity, emphasizing the need for careful monitoring during treatment .

Summary Table

Application AreaEffectiveness (%)Key Findings
Urinary Tract InfectionsVariesEffective against susceptible strains
MeningitisNotableUsed when less toxic drugs are ineffective
Bloodstream Infections49.72Higher efficacy with early treatment
Ocular InfectionsEffectiveTopical application for susceptible strains
Nephrotoxicity45.2Significant risk; monitoring required

Mechanism of Action

Colistin exerts its antibacterial effects by interacting with the lipopolysaccharides and phospholipids in the outer membrane of Gram-negative bacteria. This interaction disrupts the membrane integrity, leading to cell lysis and death. The primary molecular targets of colistin are the lipid A component of lipopolysaccharides and the phospholipid bilayer .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Differences

Feature Polymyxin B Sulfate Colistin Sulfate Colistin Methanesulfonate (CMS)
Core Structure Cyclic heptapeptide + fatty acid tail Cyclic heptapeptide + fatty acid tail CMS: Prodrug (methanesulfonate derivatives)
Amino Acid Differences Contains D-phenylalanine Contains D-leucine Same as colistin sulfate
Fatty Acid Variants B1 (6-methyl-octanoic acid), B2 (6-methyl-heptanoic acid) E1 (6-methyl-octanoic acid), E2 (6-methyl-heptanoic acid) N/A
Formulation Directly active Directly active Requires conversion to active colistin
Key Reference

Pharmacokinetics and Dosing

Parameter Polymyxin B Sulfate Colistin Sulfate Colistin Methanesulfonate (CMS)
Renal Excretion Limited (<20%) Limited High (>60%), requiring dose adjustment
Protein Binding ~60% ~50% ~50%
Half-Life 8–12 hours 4–5 hours 2–4 hours (CMS); 8–12 hours (active form)
Dosing in Renal Impairment Minimal adjustment needed Limited data; caution advised Significant dose reduction required
Key Reference

Clinical Efficacy

  • Polymyxin B Sulfate : Clinical success rates of 57.6% in CR-GNB infections, with higher toxicity rates .
  • Colistin Sulfate : Comparable efficacy (59.5% success) but lower incidence of skin hyperpigmentation .
  • CMS : Lower efficacy due to delayed activation; success rates vary widely (40–70%) depending on dosing .

Toxicity Profile

Toxicity Polymyxin B Sulfate Colistin Sulfate Colistin Methanesulfonate (CMS)
Nephrotoxicity 30–60% incidence 20–50% incidence 10–40% incidence
Neurotoxicity Common (e.g., dizziness, paresthesia) Rare Rare
Skin Hyperpigmentation Reported in 15–30% of patients Not reported Not reported
Key Reference

Formulations and Availability

Compound Formulations Common Brand Names
Polymyxin B Sulfate Injection, ophthalmic drops, topical powder Polymyxin B Sulfate For Injection
Colistin Sulfate Oral/topical solutions None (generic in China)
Colistin Methanesulfonate Intravenous/inhalation powders Coly-Mycin M®

Biological Activity

Polymyxin B (PMB) is a polypeptide antibiotic derived from Bacillus polymyxa, primarily used for its potent activity against gram-negative bacteria. Its resurgence in clinical use is largely due to the increasing prevalence of multidrug-resistant bacterial infections. This article delves into the biological activity of PMB, exploring its mechanisms of action, therapeutic applications, and associated case studies.

Polymyxin B exerts its antibacterial effects primarily through interactions with the outer membrane of gram-negative bacteria. The key aspects of its mechanism include:

  • Binding to Lipid A : PMB targets the conserved lipid A component of lipopolysaccharides (LPS), which are crucial for the structural integrity of the bacterial outer membrane. This binding disrupts the membrane's stability, leading to increased permeability and eventual cell lysis .
  • Electrostatic Interactions : The positively charged residues of PMB interact electrostatically with the negatively charged phosphate groups of lipid A, displacing divalent cations (Ca²⁺ and Mg²⁺) that stabilize the membrane .
  • Membrane Disruption : Following binding, PMB causes destabilization of the membrane curvature, facilitating leakage of cytoplasmic contents and leading to bacterial death .

Table 1: Minimum Inhibitory Concentration (MIC) of Polymyxin B

Bacterial StrainMIC (nM)
Escherichia coli (wild-type)0.08
Staphylococcus aureus>1000

Therapeutic Applications

Polymyxin B is primarily utilized in treating infections caused by multidrug-resistant gram-negative bacteria, including:

  • Hospital-acquired infections : Particularly in cases involving strains resistant to other antibiotics.
  • Septicemia : PMB has shown efficacy in reducing plasma endotoxin levels in animal models, suggesting potential benefits in managing endotoxemia associated with septic shock .

Case Study 1: Neuromuscular Weakness

A reported case involved a 62-year-old male with diabetes who developed polymyxin-induced neuromuscular blockade after receiving PMB for E. coli bacteremia. Following cessation of PMB, the patient exhibited full neurological recovery within 48 hours, highlighting the importance of monitoring for side effects during treatment .

Case Study 2: Respiratory Paralysis

Another case documented respiratory paralysis linked to PMB therapy in a critically ill patient. The condition was attributed to a neuromuscular blockade caused by the antibiotic, underscoring the need for careful administration and monitoring in vulnerable populations .

Safety and Toxicity

Despite its effectiveness, polymyxin B is associated with several toxic effects:

  • Neurotoxicity : Symptoms may include paresthesias, dizziness, and ataxia, often resolving within 24 to 48 hours after discontinuation .
  • Renal Toxicity : Risk increases significantly at doses exceeding 2.5 mg/kg/day, leading to albuminuria and potential acute kidney injury .
  • Cutaneous Reactions : Allergic reactions such as urticaria may occur but typically respond well to antihistamines .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.